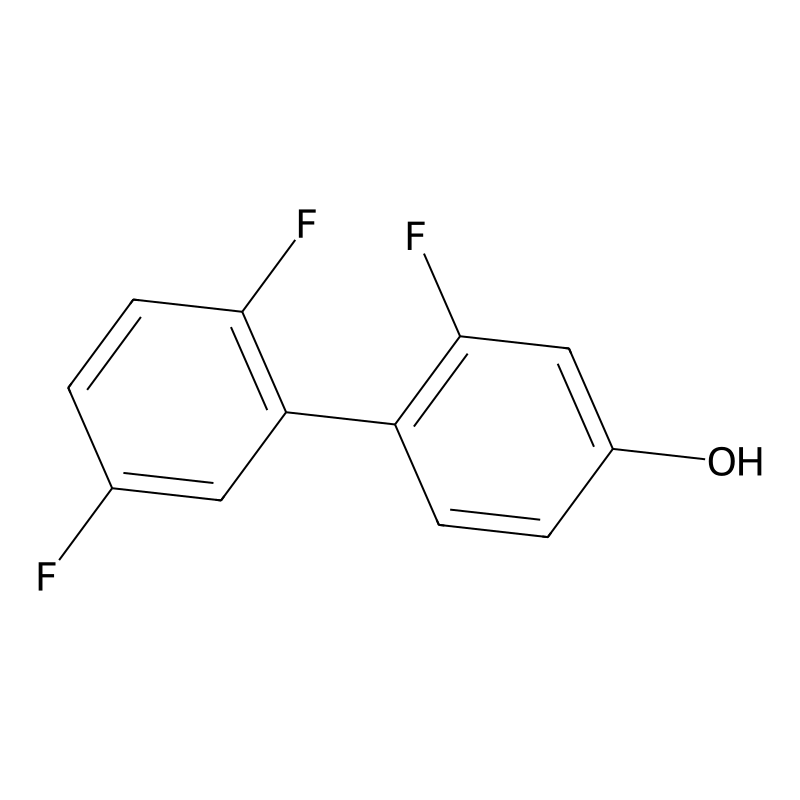

4-(2,5-Difluorophenyl)-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

Fluorinated aromatic compounds are often investigated for their potential applications in optoelectronic devices due to their unique electronic properties. The presence of three fluorine atoms in 4-(2,5-Difluorophenyl)-3-fluorophenol suggests it could be a candidate material for research in areas like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).

Medicinal Chemistry

Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and bioavailability of drug molecules. The introduction of fluorine atoms can alter the molecule's interaction with biological targets. While there's no documented research on this specific compound, similar molecules with fluorinated aromatic rings are being explored for their potential as pharmaceuticals.

Supramolecular Chemistry

Fluorine atoms can influence the self-assembly properties of molecules. Researchers might investigate if 4-(2,5-Difluorophenyl)-3-fluorophenol can form interesting supramolecular architectures with potential applications in catalysis or material science [].